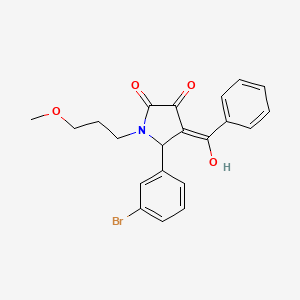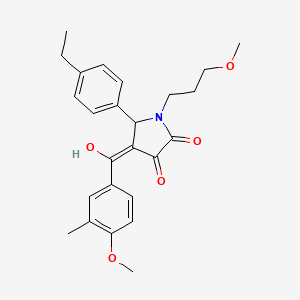
N~4~-(2,5-dimethoxyphenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~4~-(2,5-dimethoxyphenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide, also known as EiB-187, is a chemical compound that has been studied for its potential use in scientific research. This compound is a member of the piperidine family of compounds, which are known for their diverse range of biological activities.
Mechanism of Action
The mechanism of action of N~4~-(2,5-dimethoxyphenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide is not fully understood, but it is thought to involve the modulation of the sigma-1 receptor. This receptor is known to interact with a variety of other proteins, including ion channels, G protein-coupled receptors, and enzymes. By modulating the activity of the sigma-1 receptor, N~4~-(2,5-dimethoxyphenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide may be able to affect a wide range of cellular processes.
Biochemical and Physiological Effects
N~4~-(2,5-dimethoxyphenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that N~4~-(2,5-dimethoxyphenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide can modulate the activity of ion channels, including voltage-gated calcium channels and NMDA receptors. In addition, N~4~-(2,5-dimethoxyphenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide has been shown to have anti-inflammatory and neuroprotective effects in animal models of neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using N~4~-(2,5-dimethoxyphenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide in lab experiments is that it has a high affinity for the sigma-1 receptor, which makes it a useful tool for studying the function of this receptor. In addition, N~4~-(2,5-dimethoxyphenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide has been shown to have a low toxicity profile, which makes it a relatively safe compound to use in lab experiments. However, one limitation of using N~4~-(2,5-dimethoxyphenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Future Directions
There are many future directions for the study of N~4~-(2,5-dimethoxyphenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide. One area of research that is currently being explored is the potential use of N~4~-(2,5-dimethoxyphenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. In addition, researchers are interested in further exploring the mechanism of action of N~4~-(2,5-dimethoxyphenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide, which may provide insights into the function of the sigma-1 receptor and its role in various cellular processes. Finally, researchers are interested in developing new derivatives of N~4~-(2,5-dimethoxyphenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide that may have improved potency and selectivity for the sigma-1 receptor.
Synthesis Methods
The synthesis of N~4~-(2,5-dimethoxyphenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide involves the reaction of 2,5-dimethoxybenzaldehyde with diethyl malonate in the presence of ammonium acetate and acetic acid. The resulting product is then treated with hydrogen gas in the presence of palladium on carbon to yield N~4~-(2,5-dimethoxyphenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide. This synthesis method has been optimized to yield high purity and high yields of N~4~-(2,5-dimethoxyphenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide.
Scientific Research Applications
N~4~-(2,5-dimethoxyphenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. This compound has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in a variety of cellular processes, including cell survival, proliferation, and differentiation. N~4~-(2,5-dimethoxyphenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide has also been shown to have a modulatory effect on the sigma-1 receptor, which may have implications for the treatment of various neurological disorders.
properties
IUPAC Name |
4-N-(2,5-dimethoxyphenyl)-1-N,1-N-diethylpiperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O4/c1-5-21(6-2)19(24)22-11-9-14(10-12-22)18(23)20-16-13-15(25-3)7-8-17(16)26-4/h7-8,13-14H,5-6,9-12H2,1-4H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBCOZMHTAZKIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~4~-(2,5-dimethoxyphenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-[3-benzoyl-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5293634.png)

![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(5-oxopyrrolidin-2-yl)acetamide](/img/structure/B5293653.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B5293655.png)
![3-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-1-(1-methyl-1H-pyrazol-3-yl)-2-propen-1-one](/img/structure/B5293659.png)
![1'-[(5-methyl-2-furyl)methyl]-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5293671.png)
![7-methyl-2-[2-(1H-pyrazol-1-ylmethyl)benzyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5293672.png)
![2-{2-[(1R,9aR)-octahydro-2H-quinolizin-1-ylmethoxy]phenoxy}acetamide](/img/structure/B5293679.png)
![4-(2-methoxyphenoxy)-1-[(4-methyl-1H-imidazol-2-yl)carbonyl]-4-piperidinecarboxylic acid](/img/structure/B5293693.png)
![methyl 2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5293699.png)
![2,4-diethoxy-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide](/img/structure/B5293702.png)
![3-{[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]carbonyl}quinoxalin-2(1H)-one](/img/structure/B5293709.png)
![5-[(3-phenyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)carbonyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5293719.png)
